Cas no 714256-10-7 (N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide)
N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-(2-ethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
- N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide
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- Inchi: 1S/C20H18N4O3S2/c1-2-27-17-11-6-5-10-16(17)23-19-20(22-15-9-4-3-8-14(15)21-19)24-29(25,26)18-12-7-13-28-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24)
- InChI Key: VCUXFEWUOLLNIT-UHFFFAOYSA-N
- SMILES: C1(S(NC2C(NC3=CC=CC=C3OCC)=NC3C(N=2)=CC=CC=3)(=O)=O)SC=CC=1
N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3225-0590-2μmol |
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide |
714256-10-7 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3225-0590-5μmol |
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide |
714256-10-7 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-0590-10μmol |
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide |
714256-10-7 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3225-0590-20μmol |
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide |
714256-10-7 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3225-0590-1mg |
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide |
714256-10-7 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3225-0590-2mg |
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide |
714256-10-7 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
| Life Chemicals | F3225-0590-3mg |
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide |
714256-10-7 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3225-0590-4mg |
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide |
714256-10-7 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
| Life Chemicals | F3225-0590-5mg |
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide |
714256-10-7 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
| Life Chemicals | F3225-0590-10mg |
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide |
714256-10-7 | 90%+ | 10mg |
$79.0 | 2023-04-27 |
N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide
Introduction to N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide (CAS No. 714256-10-7)
N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This organic compound belongs to the class of sulfonamides, which are well-known for their role as pharmacologically active agents. The compound's molecular structure incorporates both quinoxaline and thiophene moieties, which are known for their involvement in various biological pathways and drug interactions.
The CAS number 714256-10-7 provides a unique identifier for this compound, ensuring precise chemical characterization and differentiation from other substances. The presence of the ethoxyphenyl group in the molecule suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery. The sulfonamide functional group is particularly interesting as it often serves as a key pharmacophore in medicinal chemistry, contributing to the compound's reactivity and binding affinity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of such compounds more efficiently. The N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide structure can be simulated to predict its interactions with biological receptors, helping to identify possible therapeutic applications. Studies have shown that compounds with similar scaffolds exhibit promising activities against various diseases, including cancer and inflammatory disorders.
The quinoxaline ring is a well-studied motif in medicinal chemistry, known for its role in several bioactive molecules. Its ability to form hydrogen bonds and π-stacking interactions makes it a valuable component in designing drugs with enhanced binding affinity. In contrast, the thiophene ring contributes to the compound's electronic properties, influencing its reactivity and metabolic stability. The combination of these structural elements in N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide suggests a multifaceted interaction profile that could be exploited for therapeutic purposes.
Current research in the field of sulfonamides has highlighted their potential as inhibitors of enzymes and receptors involved in disease pathogenesis. The sulfonamide group in N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide is likely to play a crucial role in modulating these interactions. For instance, sulfonamides have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme involved in bacterial folate metabolism. This mechanism has been exploited in the development of antibiotics and antimalarial drugs.
The ethoxyphenyl substituent adds another layer of complexity to the compound's biological activity. Phenolic derivatives are known for their antioxidant and anti-inflammatory properties, which could contribute to the therapeutic potential of N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide. Additionally, the quinoxaline moiety has been reported to exhibit anticancer effects by interfering with DNA replication and transcription processes. These findings suggest that this compound may have applications in oncology research.
In vitro studies have begun to explore the pharmacological profile of N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide, focusing on its interaction with various biological targets. Preliminary results indicate that the compound demonstrates moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
The synthesis of this compound involves multi-step organic reactions, requiring careful optimization to achieve high yields and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures accurate characterization of the final product.
As interest in natural product-inspired drug design grows, compounds like N-{3-(2-ethoxyphenyl)aminoquinoxalin-2-yl}thiophene-2-sulfonamide offer valuable starting points for developing novel therapeutics. The integration of computational methods with experimental validation has accelerated the discovery process, enabling researchers to rapidly screen large libraries of compounds for potential biological activity. This approach has been instrumental in identifying new leads for treating complex diseases.
The future direction of research on N-{3-(2-ethoxyphenyl)aminoquinoxalin}-2-thiophene sulfonamide may include exploring its derivatives for improved efficacy and reduced side effects. Structural modifications can be tailored to enhance specific interactions with biological targets while minimizing off-target effects. Additionally, investigating the compound's pharmacokinetic profile will be crucial for understanding its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET).
In conclusion, N-{3-(2-et h o x y p h e n y l)a m i no q u i n o x a l i n - 2 - y l } t h i o p h e n e - 2 - s u l f o n a m i d e (C A S N o . 714256 - 10 - 7 ) is a promising candidate for further pharmaceutical development due to its unique structural features and potential biological activities. Ongoing research aims to unlock its full therapeutic potential by elucidating its mechanisms of action and optimizing its chemical properties.
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